molecular formula C17H16N2O4S B14872531 Ethyl 4-cyano-3-methyl-5-[(phenoxyacetyl)amino]thiophene-2-carboxylate

Ethyl 4-cyano-3-methyl-5-[(phenoxyacetyl)amino]thiophene-2-carboxylate

Cat. No.: B14872531
M. Wt: 344.4 g/mol
InChI Key: IIBSDSNTYAVUNU-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate typically involves multiple stepsThe Gewald reaction is often employed, which involves the condensation of a cyanoacetate with a ketone in the presence of elemental sulfur and a base .

  • Gewald Reaction

      Reactants: Cyanoacetate, ketone, elemental sulfur, base (e.g., piperidine).

      Conditions: Reflux in ethanol.

      Product: Aminothiophene derivative.

  • Subsequent Functionalization

      Reactants: Aminothiophene derivative, phenoxyacetic acid, ethyl chloroformate.

      Conditions: Reflux in an appropriate solvent (e.g., dichloromethane).

      Product: Ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Aqueous or organic solvents, often under reflux.

      Products: Oxidized thiophene derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Anhydrous solvents, typically at low temperatures.

      Products: Reduced thiophene derivatives.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Various solvents, often under reflux or at room temperature.

      Products: Substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate can be compared with other thiophene derivatives:

  • Thiophene-2-carboxylate

    • Similar structure but lacks the cyano and phenoxyacetamido groups.
    • Less complex and may have different biological activities.
  • 2-Phenoxyacetamido Thiophene Derivatives

    • Share the phenoxyacetamido group but differ in other substituents.
    • May exhibit similar antimicrobial and anti-inflammatory properties.
  • Cyano-substituted Thiophenes

Ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C17H16N2O4S/c1-3-22-17(21)15-11(2)13(9-18)16(24-15)19-14(20)10-23-12-7-5-4-6-8-12/h4-8H,3,10H2,1-2H3,(H,19,20)

InChI Key

IIBSDSNTYAVUNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2)C#N)C

Origin of Product

United States

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